L-779450

Catalog No.
S548812
CAS No.
303727-31-3
M.F
C20H14ClN3O
M. Wt
347.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-779450

CAS Number

303727-31-3

Product Name

L-779450

IUPAC Name

2-chloro-5-(2-phenyl-5-pyridin-4-yl-1H-imidazol-4-yl)phenol

Molecular Formula

C20H14ClN3O

Molecular Weight

347.8 g/mol

InChI

InChI=1S/C20H14ClN3O/c21-16-7-6-15(12-17(16)25)19-18(13-8-10-22-11-9-13)23-20(24-19)14-4-2-1-3-5-14/h1-12,25H,(H,23,24)

InChI Key

WXJLXRNWMLWVFB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC(=C(C=C4)Cl)O

Solubility

Soluble in DMSO, not in water

Synonyms

L779450; L-779450; L 779450; L779,450; L 779,450; L-779,450.

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC(=C(C=C4)Cl)O

Description

The exact mass of the compound 2-chloro-5-(2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl)phenol is 347.08254 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of imidazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Databases

    Information on 2-chloro-5-(2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl)phenol is limited to its structure, identifiers, and basic physical properties in chemical databases like PubChem [].

  • Research Links

    There is no scientific literature readily available that explicitly discusses the research applications of this specific compound.

  • Heterocyclic Chemistry

    The molecule contains several heterocyclic rings, including an imidazole and a pyridine ring. These ring structures are found in many biologically active molecules, and research in heterocyclic chemistry explores the development of new compounds with potential medicinal properties [].

  • Ligand Design

    The molecule possesses functional groups that could potentially allow it to bind to other molecules. Research in ligand design focuses on creating molecules that can interact with specific targets, such as enzymes or receptors, which could be useful in drug discovery [].

L-779450 is a selective and potent inhibitor of the Raf kinase, specifically targeting the B-Raf isoform. Its molecular formula is C20H14ClN3O, with a molecular weight of 347.8 g/mol. This compound is characterized by its ability to inhibit ATP binding, making it an effective tool in cancer research, particularly for malignancies associated with B-Raf mutations, such as melanoma. The compound is known for its high purity (>98%) and is typically available as a crystalline solid soluble in dimethylformamide at concentrations up to 30 mg/mL .

L-779450 functions primarily through competitive inhibition of the Raf kinase's ATP-binding site. The inhibition mechanism involves the formation of a stable complex between L-779450 and the kinase, preventing phosphorylation of downstream targets necessary for cell proliferation and survival. This inhibition leads to disruptions in signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cellular responses to growth factors .

L-779450 exhibits significant biological activity by inducing apoptosis in cancer cells that harbor activating mutations in B-Raf. It has been shown to suppress DNA synthesis and promote autophagy in melanoma cells, indicating its potential role in overcoming drug resistance often seen in cancer therapies . The compound has an IC50 value of approximately 10 nM, demonstrating its potency in inhibiting Raf kinase activity . Studies have also indicated that L-779450 can enhance the effects of other pro-apoptotic agents by modulating apoptotic pathways involving Bcl-2 family proteins .

The synthesis of L-779450 involves several steps typical of organic synthesis methodologies. The precise synthetic route may vary but generally includes:

  • Formation of the core structure: This involves cyclization reactions to form the pyridine and phenyl rings.
  • Chlorination: Introduction of chlorine into the aromatic ring to achieve the desired substitution pattern.
  • Final purification: Crystallization and chromatography techniques are employed to isolate and purify L-779450 from reaction by-products.

Specific synthetic procedures may be proprietary or detailed in specialized chemical literature .

L-779450 is primarily used in cancer research due to its selective inhibition of B-Raf kinase. Its applications include:

  • Investigating cancer cell signaling pathways: Researchers utilize L-779450 to dissect the roles of Raf kinases in various cancers.
  • Combination therapies: It is studied alongside other chemotherapeutic agents to evaluate synergistic effects in overcoming drug resistance.
  • Preclinical studies: The compound serves as a lead candidate for developing new therapeutic strategies against tumors with B-Raf mutations .

Interaction studies involving L-779450 have highlighted its ability to modulate various signaling pathways beyond just inhibiting Raf kinase. These studies often focus on:

  • Synergistic effects with other inhibitors: For example, combining L-779450 with MEK inhibitors has shown enhanced anti-tumor efficacy.
  • Impact on apoptotic pathways: Research indicates that L-779450 can influence the expression and activity of pro-apoptotic proteins, leading to increased apoptosis in resistant cell lines .

These interactions underscore the compound's potential as a multi-targeted therapeutic agent.

Several compounds share structural or functional similarities with L-779450. Here are a few notable examples:

Compound NameMechanism of ActionUnique Features
VemurafenibSelective B-Raf inhibitorApproved for clinical use; targets V600E mutation specifically
SorafenibMulti-target kinase inhibitorInhibits Raf kinases and others; used in renal cell carcinoma
DabrafenibSelective B-Raf inhibitorSpecifically targets V600E mutation; used in melanoma treatment

L-779450 stands out due to its selectivity and potency as an ATP-competitive inhibitor, making it a valuable research tool for understanding Raf kinase biology and developing targeted therapies against cancers driven by B-Raf mutations.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

347.0825398 g/mol

Monoisotopic Mass

347.0825398 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

L779450

Dates

Modify: 2023-08-15
1: Geserick P, Herlyn M, Leverkus M. On the TRAIL to overcome BRAF-inhibitor resistance. J Invest Dermatol. 2014 Feb;134(2):315-8. doi: 10.1038/jid.2013.348. PubMed PMID: 24424456.
2: Berger A, Quast SA, Plötz M, Kuhn NF, Trefzer U, Eberle J. RAF inhibition overcomes resistance to TRAIL-induced apoptosis in melanoma cells. J Invest Dermatol. 2014 Feb;134(2):430-40. doi: 10.1038/jid.2013.347. Epub 2013 Aug 16. PubMed PMID: 23955071.
3: McKay MM, Ritt DA, Morrison DK. RAF inhibitor-induced KSR1/B-RAF binding and its effects on ERK cascade signaling. Curr Biol. 2011 Apr 12;21(7):563-8. doi: 10.1016/j.cub.2011.02.033. Epub 2011 Mar 31. PubMed PMID: 21458265; PubMed Central PMCID: PMC3075323.
4: Takle AK, Bamford MJ, Davies S, Davis RP, Dean DK, Gaiba A, Irving EA, King FD, Naylor A, Parr CA, Ray AM, Reith AD, Smith BB, Staton PC, Steadman JG, Stean TO, Wilson DM. The identification of potent, selective and CNS penetrant furan-based inhibitors of B-Raf kinase. Bioorg Med Chem Lett. 2008 Aug 1;18(15):4373-6. doi: 10.1016/j.bmcl.2008.06.070. Epub 2008 Jun 24. PubMed PMID: 18621524.
5: Shelton JG, Moye PW, Steelman LS, Blalock WL, Lee JT, Franklin RA, McMahon M, McCubrey JA. Differential effects of kinase cascade inhibitors on neoplastic and cytokine-mediated cell proliferation. Leukemia. 2003 Sep;17(9):1765-82. PubMed PMID: 12970777.

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